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Abstract
UMB298 is a potent and selective small molecule inhibitor of the bromodomains of the

paralogous transcriptional coactivators CREB-binding protein (CBP) and p300. By targeting

these key epigenetic readers, UMB298 offers a powerful tool to investigate the role of

CBP/p300 in gene regulation and disease, particularly in cancers such as acute myeloid

leukemia (AML). This technical guide provides an in-depth overview of UMB298's mechanism

of action, presents key quantitative data, details experimental protocols for its characterization,

and visualizes the associated cellular pathways and experimental workflows.

Introduction to UMB298 and its Target
Epigenetic modifications, including histone acetylation, are critical for the regulation of gene

expression. The "reader" domains that recognize these modifications are crucial components of

this regulatory machinery. Bromodomains are a conserved structural motif that specifically

binds to acetylated lysine residues on histones and other proteins. The bromodomain and

extra-terminal domain (BET) family of proteins have been prominent targets for therapeutic

development. However, attention is increasingly turning to non-BET bromodomains, such as

those found in CBP and p300.[1]

CBP and p300 are large, multi-domain proteins that function as transcriptional coactivators.[2]

They possess intrinsic histone acetyltransferase (HAT) activity and a bromodomain that
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facilitates their recruitment to acetylated chromatin, leading to the activation of gene

transcription.[2] Dysregulation of CBP/p300 activity is implicated in various diseases, including

cancer, making their bromodomains attractive therapeutic targets.[2]

UMB298 is an imidazo[1,2-a]pyridine-based compound identified as a potent and selective

inhibitor of the CBP/p300 bromodomains.[1] Its selectivity for CBP/p300 over other

bromodomain-containing proteins, such as BRD4, makes it a valuable chemical probe for

dissecting the specific functions of these coactivators.

Mechanism of Action
UMB298 exerts its effects by competitively binding to the acetyl-lysine binding pocket of the

CBP/p300 bromodomains. This prevents the recognition of acetylated histones and other

acetylated proteins, thereby inhibiting the recruitment of the CBP/p300 coactivator complex to

chromatin. The downstream consequences of this inhibition include a reduction in histone

acetylation at specific loci, notably H3K27ac, and the subsequent downregulation of target

gene expression. One of the key oncogenes regulated by CBP/p300 is MYC, and treatment

with UMB298 leads to a significant depletion of the MYC oncoprotein in sensitive cancer cell

lines.
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Caption: Signaling pathway of CBP/p300 and inhibition by UMB298.
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Quantitative Data
The inhibitory activity and selectivity of UMB298 have been quantified through various

biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values

demonstrate its high potency against CBP and significant selectivity over the BET

bromodomain protein BRD4.

Target IC50 (nM)
Selectivity (over
BRD4)

Reference

CBP 72 ~72-fold

BRD4(1) 5193 -

In cellular contexts, UMB298 has demonstrated potent anti-proliferative effects in acute

myeloid leukemia cell lines.

Cell Line Assay Endpoint Value
Treatment
Conditions

Reference

MOLM13

(AML)
Cell Viability

Growth

Inhibition

Concentratio

n-dependent

0.01 - 10 µM;

up to 50 days

MOLM13

(AML)
Western Blot

H3K27ac

Reduction
Significant

1 - 10 µM; 2

hours

MOLM13

(AML)
Western Blot

MYC

Depletion
Significant

1 - 10 µM; 2

hours

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings. The following

sections provide protocols for key experiments used to characterize the activity of UMB298.

Cell Viability Assay
This protocol is designed to assess the anti-proliferative effects of UMB298 on a cancer cell

line, such as MOLM13.
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Materials:

MOLM13 cells

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-

Streptomycin

UMB298 stock solution (e.g., 10 mM in DMSO)

96-well cell culture plates

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

Plate reader capable of measuring luminescence

Procedure:

Cell Seeding: Seed MOLM13 cells in a 96-well plate at a density of 5,000 cells per well in

100 µL of complete culture medium.

Compound Preparation: Prepare a serial dilution of UMB298 in culture medium from the

stock solution. A typical concentration range would be from 0.01 µM to 10 µM. Include a

vehicle control (DMSO) at the same final concentration as the highest UMB298
concentration.

Treatment: Add the diluted UMB298 or vehicle control to the appropriate wells.

Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified

incubator with 5% CO2.

Viability Measurement: Allow the plate to equilibrate to room temperature for 30 minutes. Add

the cell viability reagent to each well according to the manufacturer's instructions.

Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis: Normalize the luminescence readings of the treated wells to the vehicle

control wells to determine the percentage of cell viability. Plot the percentage of viability
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against the log of the UMB298 concentration to generate a dose-response curve and

calculate the GI50 (concentration for 50% growth inhibition).

Start

Seed MOLM13 cells
(5,000 cells/well)

Prepare UMB298 serial dilutions
(0.01 - 10 µM)

Add UMB298 or vehicle
to cells

Incubate for 72 hours

Add CellTiter-Glo reagent

Measure luminescence

Analyze data and
calculate GI50

End
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Click to download full resolution via product page

Caption: Workflow for a cell viability assay with UMB298.

Western Blot for H3K27ac and MYC Levels
This protocol describes the detection and quantification of changes in H3K27ac and MYC

protein levels in MOLM13 cells following treatment with UMB298.

Materials:

MOLM13 cells

UMB298

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

BCA Protein Assay Kit

Laemmli sample buffer

SDS-PAGE gels

PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-H3K27ac, anti-c-MYC, and a loading control (e.g., anti-Histone H3

or anti-GAPDH)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Imaging system for chemiluminescence detection

Procedure:
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Cell Treatment: Treat MOLM13 cells with various concentrations of UMB298 (e.g., 1 µM, 3

µM, 10 µM) and a vehicle control for a specified time (e.g., 2 hours).

Cell Lysis: Harvest and lyse the cells in RIPA buffer.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at

95°C for 5 minutes.

SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by

electrophoresis.

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-

H3K27ac, anti-c-MYC, and loading control) overnight at 4°C.

Washing: Wash the membrane three times with TBST.

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-

conjugated secondary antibody for 1 hour at room temperature.

Washing: Wash the membrane three times with TBST.

Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.

Quantification: Quantify the band intensities and normalize the levels of H3K27ac and MYC

to the loading control.

Chromatin Immunoprecipitation (ChIP)
This protocol outlines the procedure for performing ChIP to assess the occupancy of H3K27ac

at specific genomic loci in response to UMB298 treatment.

Materials:
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MOLM13 cells

UMB298

Formaldehyde (for cross-linking)

Glycine (to quench cross-linking)

Cell lysis and nuclear lysis buffers

Chromatin shearing equipment (e.g., sonicator)

Anti-H3K27ac antibody and IgG control

Protein A/G magnetic beads

Wash buffers

Elution buffer

RNase A and Proteinase K

DNA purification kit

qPCR reagents or library preparation kit for ChIP-seq

Procedure:

Cell Treatment and Cross-linking: Treat MOLM13 cells with UMB298 or vehicle. Cross-link

proteins to DNA with formaldehyde. Quench the reaction with glycine.

Cell and Nuclear Lysis: Lyse the cells to release the nuclei, then lyse the nuclei to release

chromatin.

Chromatin Shearing: Shear the chromatin to an average size of 200-500 bp using sonication.

Immunoprecipitation: Incubate the sheared chromatin with the anti-H3K27ac antibody or an

IgG control overnight at 4°C.
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Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-

chromatin complexes.

Washing: Wash the beads to remove non-specifically bound chromatin.

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the

formaldehyde cross-links by heating.

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.

Analysis: Analyze the enrichment of specific DNA sequences by qPCR or on a genome-wide

scale by preparing a library for ChIP-seq.
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Caption: Workflow for a Chromatin Immunoprecipitation (ChIP) experiment.
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Conclusion
UMB298 is a valuable research tool for elucidating the specific roles of the CBP/p300

bromodomains in epigenetic regulation. Its high potency and selectivity allow for the precise

interrogation of CBP/p300-dependent pathways in health and disease. The detailed protocols

and data presented in this guide provide a foundation for researchers to effectively utilize

UMB298 in their studies, contributing to a deeper understanding of epigenetic mechanisms and

the development of novel therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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